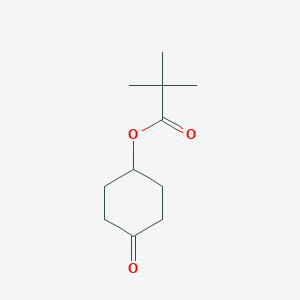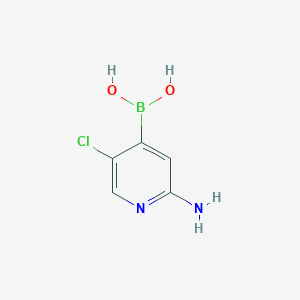
2-Amino-5-chloropyridin-4-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloropyridin-4-ylboronic acid is an organoboron compound with the molecular formula C5H6BClN2O2. It is a derivative of pyridine, featuring both an amino group and a boronic acid group, which makes it a versatile intermediate in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and materials science due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloropyridin-4-ylboronic acid typically involves the borylation of 2-Amino-5-chloropyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloropyridin-4-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or thiols, often in polar solvents like DMF or DMSO.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.
Oxidation: Phenolic compounds.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-chloropyridin-4-ylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the design of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloropyridin-4-ylboronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the amino and boronic acid groups can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Amino-5-chloropyridin-4-ylboronic acid can be compared with other boronic acids and pyridine derivatives:
2-Amino-5-chloropyridine: Lacks the boronic acid group, making it less versatile in coupling reactions.
Phenylboronic Acid: Does not have the amino and chloro substituents, limiting its reactivity in certain contexts.
4-Pyridylboronic Acid: Similar in structure but lacks the amino and chloro groups, affecting its chemical behavior and applications.
Conclusion
This compound is a valuable compound in various fields of research and industry due to its unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its applications in drug discovery, materials science, and organic synthesis make it an important tool for scientists and researchers.
Properties
Molecular Formula |
C5H6BClN2O2 |
|---|---|
Molecular Weight |
172.38 g/mol |
IUPAC Name |
(2-amino-5-chloropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H,(H2,8,9) |
InChI Key |
ZUIKTKPSFDZYIX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)

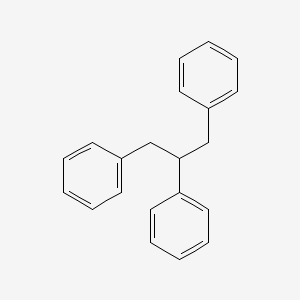
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
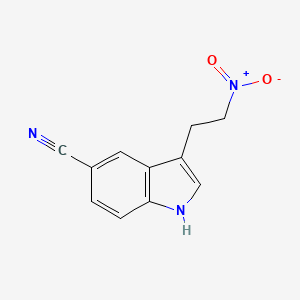
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

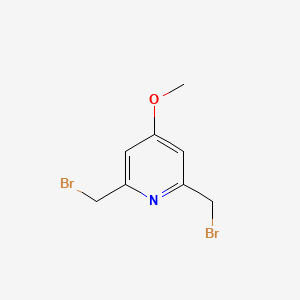
![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)


![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
